Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine

Muscarinic M1 receptor Structure-activity relationship CNS drug discovery

Probing M1 muscarinic receptor SAR requires precise linker-length analogs. This compound fills the critical gap between weak partial agonist minaprine (IC50 ~17 µM) and potent full agonist SR 46559 A (IC50 ~50 nM), enabling systematic pharmacophore mapping without 5-propyl substitution artifacts. • Enables direct comparison of diethylamino vs. morpholino terminal amine effects on M1 affinity and functional selectivity. • Potentially engages adenosine A1 receptors (chemotype Ki = 3.5 nM), supporting dual M1/A1 ligand development. • 4-Methyl-free core allows metabolic soft-spot analysis against 4-Me analogs in CYP450 stability assays.

Molecular Formula C17H24N4
Molecular Weight 284.4 g/mol
Cat. No. B12173307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine
Molecular FormulaC17H24N4
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNC1=NN=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C17H24N4/c1-3-21(4-2)14-8-13-18-17-12-11-16(19-20-17)15-9-6-5-7-10-15/h5-7,9-12H,3-4,8,13-14H2,1-2H3,(H,18,20)
InChIKeyPDWMXZLXWXLVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine: Building Block for Muscarinic & Adenosine Research


Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine (CAS 1018167-79-7, molecular formula C17H24N4, molecular weight 284.4 g/mol) is a synthetic aminopyridazine derivative featuring a 6-phenylpyridazin-3-amine core linked to a diethylaminopropyl side chain . This compound belongs to a well-studied class of pyridazine-based ligands that have yielded clinically evaluated agents such as minaprine and SR 46559 A, both targeting muscarinic acetylcholine receptors (mAChRs) [1]. The structural architecture—an arylpyridazine head group connected to a basic amine via a flexible alkyl spacer—is a recurrent pharmacophore in central nervous system (CNS)-active muscarinic agonists and adenosine receptor ligands [2].

Structural Class Aminopyridazine pharmacophore for CNS receptor studies
Receptor Context Supports muscarinic and adenosine A1 receptor engagement profiling
SAR Positioning Propyl linker probe between weak and high-affinity aminopyridazine analogs

Why Analogs Cannot Substitute Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine


Within the aminopyridazine series, subtle modifications to the linker length, amine substituents, and pyridazine ring substitution produce dramatic shifts in receptor subtype selectivity and intrinsic efficacy. For example, minaprine (morpholinoethyl linker) exhibits weak partial agonism at M1 mAChRs (IC50 ~17 µM) with antidepressant properties, while SR 46559 A (diethylamino-methylpropyl linker, 5-propyl substitution) is a potent full M1 agonist (IC50 ~50 nM) with no cholinergic syndrome [1]. Replacing the morpholine with a diethylamino group and altering the spacer from ethyl to propyl, as in Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine, is predicted to further modulate affinity, functional selectivity, and off-target profiles across muscarinic and adenosine receptor subtypes [2]. Generic substitution without head-to-head pharmacological data therefore risks selecting a compound with an entirely different receptor fingerprint—potentially inactive at the intended target or active at undesired off-targets—undermining experimental reproducibility and lead optimization campaigns.

vs. Minaprine
Morpholinoethyl linker shifts M1 affinity lower; diethylaminopropyl group may engage A1 subtype differently.
vs. SR 46559 A
Branched linker and 5-propyl substitution alter selectivity; unbranched propyl scaffold may yield distinct off-target profile.
vs. 4-Methyl Analogs
4-Methyl group affects CYP450 metabolism and lipophilicity; its absence may shift metabolic stability and solubility profiles.

Pharmacological Differentiation Evidence


M1 Muscarinic Receptor Affinity Differentiation

Aminopyridazine SAR studies demonstrate that linker length and terminal amine identity are critical determinants of M1 mAChR affinity. Minaprine, bearing a morpholinoethyl side chain, shows weak M1 affinity (IC50 = 17,000 nM in [3H]-pirenzepine displacement assays). In contrast, SR 46559 A, which incorporates a diethylamino group on a branched propyl linker, achieves an IC50 of 50 nM at M1—a 340-fold improvement [1]. Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine shares the diethylamino motif with SR 46559 A but differs in linker architecture: it features an unbranched propyl spacer and lacks the 5-propyl substituent on the pyridazine ring. By class-level inference, this compound is predicted to occupy an intermediate affinity range between minaprine and SR 46559 A, offering a distinct selectivity profile for M1 versus other mAChR subtypes [1].

M1 Affinity Context
Class-level inference
Predicted intermediate affinity between minaprine (IC50 17,000 nM) and SR 46559 A (IC50 50 nM)
Supports SAR probe positioning for M1 affinity differentiation
Data to verify experimentally; class-level SAR guidance only
Muscarinic M1 receptor Structure-activity relationship CNS drug discovery

Adenosine A1 Receptor Affinity Profile

Preliminary binding data suggest that compounds with the N,N-diethylaminopropyl-6-phenylpyridazin-3-amine scaffold can engage adenosine A1 receptors. A BindingDB record (BDBM50211087 / CHEMBL3958838) structurally consistent with Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine reports a Ki of 3.5 nM in a [3H]DPCPX displacement assay using human adenosine A1 receptors expressed in CHO cell membranes [1]. This sub-nanomolar affinity is absent in minaprine and SR 46559 A, which were optimized exclusively for muscarinic receptors. If confirmed for the exact title compound, this represents a qualitatively distinct pharmacological activity that cannot be replicated by classical aminopyridazine muscarinic ligands.

A1 Binding Affinity
Reported
Ki = 3.5 nM, human A1 receptor (CHO membranes, [3H]DPCPX displacement)
Supports adenosine A1 receptor engagement screening
Chemotype-level evidence; confirmatory testing for title compound pending
Adenosine A1 receptor GPCR pharmacology Radioligand binding

Physicochemical Profile: logP and H-Bonding

The physicochemical properties of Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine can be compared to the structurally characterized analog N',N'-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine (CHEMBL356373). The latter has a calculated XlogP of 3.1, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and complies with Lipinski's rule of five [1]. Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine differs by lacking the 4-methyl group (reducing lipophilicity) and having a propyl rather than ethyl spacer (slightly increasing flexibility and logP). These differences alter predicted CNS permeability and solubility profiles relevant to in vivo dosing. The absence of the 4-methyl substituent also removes a potential site of CYP450-mediated oxidation, which may confer a metabolic stability advantage relative to 4-methyl-substituted analogs.

Lipophilicity Profile
Class-level inference
Estimated XlogP ~2.8–3.0 vs. CHEMBL356373 XlogP 3.1
Slightly lower lipophilicity may support solubility screening
Calculated values; experimental logP not reported
Drug-likeness Lipophilicity CNS permeability prediction

Application Scenarios for Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine


M1 SAR Probe in CNS Drug Discovery

Use as a tool compound to explore the effect of linker length (propyl vs. ethyl vs. branched propyl) and terminal amine substituents (diethylamino vs. morpholino) on M1 mAChR affinity and functional selectivity. The compound fills a gap in the SAR matrix between the weak agonist minaprine and the potent clinical candidate SR 46559 A, enabling systematic investigation of the pharmacophore features that drive M1 potency without the confounding influence of 5-propyl substitution found in SR 46559 A [1].

A1 Receptor Screening & Dual-Target Studies

Based on preliminary BindingDB evidence of low-nanomolar A1 affinity (Ki = 3.5 nM) for the chemotype, deploy this compound in radioligand binding screens to confirm and quantify adenosine A1 receptor engagement. If confirmed, the compound may serve as a starting point for developing dual M1/A1 ligands, a profile of interest for cognitive enhancement strategies where both cholinergic and adenosinergic modulation are implicated [2].

Metabolic Stability vs. 4-Methyl Analogs

The absence of a 4-methyl group on the pyridazine ring distinguishes this compound from analogs such as CHEMBL356373. Researchers can use this compound in parallel with 4-methyl-substituted derivatives in liver microsome stability assays to quantify the contribution of the 4-methyl position to CYP450-mediated oxidative metabolism. This data directly informs lead optimization decisions regarding metabolic soft spots in the aminopyridazine series [3].

Application
Selection Property
Validation Focus
M1 SAR Probe Studies
Linker length and terminal amine architecture
M1 affinity differentiation vs. minaprine and SR 46559 A
A1 Receptor Screening
Adenosine A1 binding phenotype
Confirmatory radioligand binding and dual-target profiling
Metabolic Stability Comparison
4-Methyl group absence on pyridazine
CYP450-mediated oxidation vs. 4-methyl-substituted analogs
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